molecular formula C16H26N2O B1370987 N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine CAS No. 1094804-69-9

N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine

カタログ番号: B1370987
CAS番号: 1094804-69-9
分子量: 262.39 g/mol
InChIキー: CMKHUSMKCLWWCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[2-(Aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine ( 1094804-69-9) is a nitrogen-containing organic compound with a molecular formula of C₁₆H₂₆N₂O and a molecular weight of 262.39 g/mol . It is systematically classified as a substituted cyclopentanamine derivative featuring a phenoxypropyl linker and a terminal aminomethyl group, a structural motif found in compounds with significant research interest . The compound's architecture, which includes a conformationally flexible cyclopentanamine ring and multiple rotatable bonds, is designed for potential diverse molecular interactions . Compounds with similar phenoxy-amine structures have been investigated in various scientific contexts, including medicinal chemistry research focused on the central nervous system . For instance, structurally related phenoxyalkylamine derivatives have been explored as tools for probing the serotonin transporter (SERT), a key protein target in neuropharmacology . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

特性

IUPAC Name

N-[3-[2-(aminomethyl)phenoxy]propyl]-N-methylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-18(15-8-3-4-9-15)11-6-12-19-16-10-5-2-7-14(16)13-17/h2,5,7,10,15H,3-4,6,8-9,11-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKHUSMKCLWWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=CC=CC=C1CN)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Challenges:

  • Side Reactions: Competing reactions during alkylation or amine coupling may lead to byproducts.
  • Yield: Achieving high yields requires precise control over reaction conditions.

Optimization Strategies:

  • Use of excess base during alkylation to suppress side reactions.
  • Careful selection of solvents and reaction temperatures to minimize decomposition.
  • Employing advanced purification techniques like preparative HPLC for improved product isolation.

Alternative Methods

An alternative synthesis route may involve direct reductive amination:

  • Reacting a phenoxy aldehyde derivative with methylcyclopentanamine in the presence of a reducing agent like sodium cyanoborohydride.
  • This method offers simplicity but requires careful handling due to the sensitivity of reducing agents.

Summary Table

Step Reagents/Conditions Yield (%)
Phenoxy Intermediate Formation 2-(aminomethyl)phenol + 1,3-dibromopropane, K₂CO₃, DMF ~75–85
Amine Coupling Phenoxy intermediate + methylcyclopentanamine, DCC ~60–80
Overall Yield Combined steps ~45–65

化学反応の分析

Types of Reactions

N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Medicinal Chemistry

N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine is primarily utilized in drug discovery and development. Its unique functional groups allow for diverse interactions with biological targets, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values indicating significant activity against human cancer cell lines such as HCT-116 and MCF-7 .
  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Interaction studies are vital for understanding its pharmacodynamics and pharmacokinetics.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacological profile of this compound involves studying its absorption, distribution, metabolism, and excretion (ADME). Research indicates that the compound's structural features may influence its bioavailability and therapeutic efficacy.

  • Binding Studies : Investigations into how this compound binds to specific receptors can provide insights into its mechanism of action. Such studies are crucial for determining its viability as a therapeutic agent.
Activity TypeCell Line/TargetIC50 (µg/mL)Reference
AntiproliferativeHCT-1161.9 - 7.52
AntiproliferativeMCF-75.0 - 10.0
NeuroprotectiveNeuronal Cell LinesTBDOngoing Study

Table 2: Synthesis Overview

StepDescription
Step 1Synthesis of cyclopentanamine core
Step 2Introduction of phenoxy group
Step 3Addition of aminomethyl side chain
Final ProductPurification via chromatography

Case Study 1: Anticancer Properties

A study conducted on structurally analogous compounds demonstrated significant anticancer activity against HCT-116 cells, with IC50 values ranging from 1.9 to 7.52 µg/mL. These findings suggest that this compound may possess similar properties, warranting further investigation into its mechanism of action and potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of related compounds indicates that they may modulate neurotransmitter systems effectively. Future studies focusing on this compound could explore its potential in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.

作用機序

The mechanism of action of N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Pharmacological Activity XLogP3 (Lipophilicity) Applications
N-{3-[2-(Aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine (1094804-69-9) C₁₆H₂₆N₂O 262.39 Aminomethylphenoxy, methylcyclopentanamine Research chemical (SAR studies) 2.8* Organic building block
N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine (1002513-89-4) C₂₁H₂₇NO₂ 325.44 Benzyloxy, cyclopentanamine Not reported 4.6 Synthetic intermediate
N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)acetamide (Antiulcer Agent) C₂₀H₃₁N₂O₃S 379.54 Piperidinylmethyl, hydroxyethylthioacetamide Antiulcer (gastric acid suppression, cytoprotection) 2.1 Preclinical development
2-(Aminomethyl)-N-ethyl-N-methylaniline (Unspecified CAS) C₁₀H₁₆N₂ 164.25 Aminomethyl, ethyl-methylaniline Not reported 1.5 Building block for heterocycles

Key Observations:

Structural Flexibility and Bioactivity: The antiulcer agent (C₂₀H₃₁N₂O₃S) demonstrates that substituting the aminomethylphenoxy group with a piperidinylmethylphenoxy moiety and adding a thioacetamide side chain enhances gastric acid suppression and cytoprotective activity . The benzyloxy-substituted analogue (C₂₁H₂₇NO₂) exhibits higher lipophilicity (XLogP3 = 4.6 vs.

Role of Substituents in SAR: The aminomethyl group in the target compound may facilitate hydrogen bonding with biological targets, a property absent in simpler analogues like 2-(Aminomethyl)-N-ethyl-N-methylaniline . Piperidine or benzyloxy substitutions (as in CAS 1002513-89-4) introduce steric bulk, which could hinder binding to certain receptors compared to the more compact cyclopentanamine core .

Physicochemical and Commercial Considerations

Table 2: Commercial Availability and Pricing

Compound Name (CAS) Purity Price (100 mg) Supplier Availability Status
This compound (1094804-69-9) 95% $470 Moldb Out of stock
2-(Aminomethyl)-N-ethyl-N-methylaniline 95% $469 CymitQuimica Available
N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine (1002513-89-4) 95% $1,143 Aaron Chemicals Discontinued
  • Cost Drivers: The target compound’s higher price ($470/100 mg vs. $469 for simpler analogues) reflects its complex synthesis, involving multiple steps to install the aminomethylphenoxy and methylcyclopentanamine groups .
  • Supply Challenges : Both the target compound and its benzyloxy analogue (CAS 1002513-89-4) face discontinuation or stock shortages, likely due to low demand or regulatory constraints .

Research Findings and Limitations

  • Antiulcer Activity: The piperidinylmethylphenoxy derivative (C₂₀H₃₁N₂O₃S) reduced gastric acid secretion by 60% in rodent models, highlighting the importance of nitrogen-containing heterocycles in therapeutic design .
  • SAR Studies: Modifications to the phenoxypropylamine scaffold (e.g., cyclopentanamine vs. piperidine) significantly alter receptor affinity, as shown in calcium-sensing receptor (CaSR) modulator studies .
  • Gaps in Data: No peer-reviewed studies directly evaluate the biological activity of this compound, limiting its utility beyond exploratory SAR research .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine, and how can purity be optimized?

  • Methodology : Utilize nucleophilic substitution or reductive amination strategies. For example, coupling cyclopentanamine derivatives with brominated intermediates under inert conditions (e.g., THF or DCM with a base like DIPEA). Purification via silica gel chromatography (eluting with ethyl acetate/hexane gradients) ensures high purity, as demonstrated in similar amine syntheses . HRMS and ¹H/¹³C NMR should validate molecular weight and structural integrity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding substituent positioning?

  • Methodology : Assign chemical shifts using 2D NMR (COSY, HSQC, HMBC). For instance, the ortho-aminomethylphenoxy group will show distinct coupling patterns in ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm and methylene protons at δ 3.4–4.0 ppm). Compare with literature data for analogous compounds to confirm substituent orientation .

Q. What analytical techniques are critical for assessing stereochemical purity?

  • Methodology : Chiral HPLC (e.g., Chiralpak® OD column) with polar organic mobile phases (e.g., methanol-DMEA) resolves enantiomers. Retention times and enantiomeric excess (ee > 98%) should be reported, as seen in isomer separations of structurally related amines .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s activity at serotonin or adrenergic receptors?

  • Methodology : Use radioligand binding assays (e.g., ³H-labeled antagonists for 5-HT₂C or β-adrenergic receptors). Competitive displacement curves (IC₅₀ values) and functional assays (cAMP accumulation for Gαs-coupled receptors) will quantify affinity and efficacy. Reference protocols from studies on analogous GPCR ligands .

Q. What strategies address contradictory data between in vitro receptor binding and in vivo pharmacological effects?

  • Methodology :

Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation.

Evaluate blood-brain barrier penetration (logP/logD calculations, PAMPA-BBB assay).

Consider prodrug modifications if poor bioavailability is observed, as seen in fluorinated sulfonamide derivatives .

Q. How do stereoisomers of this compound influence pharmacological profiles, and how can their effects be systematically studied?

  • Methodology : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Test each isomer in receptor-specific assays (e.g., 5-HT₂C functional selectivity). For example, isomer 1 of a related compound showed 10-fold higher potency than isomer 2 in receptor activation .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against GPCR homology models.
  • Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity or hERG channel inhibition.
  • Cross-validate with in vitro cytotoxicity assays (HEK293 or HepG2 cells) .

Q. How can researchers reconcile discrepancies in NMR and HRMS data during structural validation?

  • Methodology :

Confirm solvent peaks or impurities via deuterated solvent controls.

Re-examine HRMS calibration (internal standards like NaTFA).

For ambiguous NMR signals, employ NOESY to identify spatial proximities (e.g., cyclopentane ring protons vs. phenoxy groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine
Reactant of Route 2
N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。